molecular formula C15H23N5O4 B13788586 1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide CAS No. 83540-28-7

1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide

Cat. No.: B13788586
CAS No.: 83540-28-7
M. Wt: 337.37 g/mol
InChI Key: YHAPSXCNPRCEGM-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro(45)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide is a complex organic compound that features a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the allyloxymethyl group via an alkylation reaction.
  • Attachment of the 2,6-diamino-4-pyrimidinyl moiety through a nucleophilic substitution reaction.
  • Oxidation of the nitrogen atom to form the 1-oxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield additional oxides or hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1,4-Dioxa-8-azaspiro(4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide exerts its effects will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro(4.5)decane derivatives: Compounds with similar spirocyclic cores but different substituents.

    Pyrimidine derivatives: Compounds featuring the 2,6-diamino-4-pyrimidinyl moiety with various modifications.

    Spirocyclic oxides: Compounds with spirocyclic structures and oxygen-containing functional groups.

Uniqueness

1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide is unique due to its combination of a spirocyclic core, multiple functional groups, and the presence of both nitrogen and oxygen atoms. This structural complexity may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

83540-28-7

Molecular Formula

C15H23N5O4

Molecular Weight

337.37 g/mol

IUPAC Name

3-hydroxy-2-imino-6-[3-(prop-2-enoxymethyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]pyrimidin-4-amine

InChI

InChI=1S/C15H23N5O4/c1-2-7-22-9-11-10-23-15(24-11)3-5-19(6-4-15)13-8-12(16)20(21)14(17)18-13/h2,8,11,17,21H,1,3-7,9-10,16H2

InChI Key

YHAPSXCNPRCEGM-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1COC2(O1)CCN(CC2)C3=NC(=N)N(C(=C3)N)O

Origin of Product

United States

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